2-(3-Methylphenyl)-4,5-dihydro-oxazole
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Overview
Description
2-(3-Methylphenyl)-4,5-dihydro-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-4,5-dihydro-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-4,5-dihydro-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-oxazole derivatives.
Scientific Research Applications
2-(3-Methylphenyl)-4,5-dihydro-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-4,5-dihydro-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-oxazole: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-4,5-dihydro-oxazole: Has the methyl group at a different position on the phenyl ring.
2-(3-Methylphenyl)-oxazole: Does not have the dihydro component.
Uniqueness
2-(3-Methylphenyl)-4,5-dihydro-oxazole is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the dihydro component. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
DAUZBNAMCLNHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NCCO2 |
Origin of Product |
United States |
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